molecular formula C7H13NO2 B12121253 2-Amino-3-(1-methylcyclopropyl)propanoic acid

2-Amino-3-(1-methylcyclopropyl)propanoic acid

Cat. No.: B12121253
M. Wt: 143.18 g/mol
InChI Key: GXUBADBLASILKZ-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylcyclopropyl)propanoic acid: (S)-2-(Fmoc-amino)-3-(1-methylcyclopropyl)propanoic acid , is a compound with the following chemical properties:

    IUPAC Name: (S)-2-(9H-fluoren-9-ylmethoxy)-3-(1-methylcyclopropyl)propanoic acid

    CAS Number: 2350203-57-3

    Purity: 97% (HPLC)

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common approach is the Fmoc-based solid-phase peptide synthesis (SPPS) . Here are the key steps:

    Protection: The amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.

    Coupling: The protected amino acid is coupled to a resin-bound linker using standard peptide coupling reagents.

    Deprotection: The Fmoc group is removed, exposing the amino group.

    Cyclization: The cyclopropyl ring is formed by intramolecular cyclization.

    Final Deprotection: Any remaining protecting groups are removed.

Industrial Production:

While industrial-scale production methods may vary, the SPPS approach can be adapted for large-scale synthesis.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and starting materials.

Scientific Research Applications

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Investigated for its role in protein structure and function.

    Industry: May find use in materials science or catalysis.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific context (e.g., as part of a peptide or drug). It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-3-(1-methylcyclopropyl)propanoic acid

InChI

InChI=1S/C7H13NO2/c1-7(2-3-7)4-5(8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

GXUBADBLASILKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC(C(=O)O)N

Origin of Product

United States

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